molecular formula C22H30O4 B14721345 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate CAS No. 5434-18-4

1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate

Cat. No.: B14721345
CAS No.: 5434-18-4
M. Wt: 358.5 g/mol
InChI Key: KXXBORXYWJRZAX-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is an organic compound that features a benzodioxole ring, a butenyl group, and an undecenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated benzodioxole with a butenyl halide.

    Esterification: The final step involves the esterification of the resulting compound with undec-10-enoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated derivatives

    Substitution: Halogenated benzodioxole derivatives, substituted benzodioxole derivatives

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate has various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The butenyl and undecenoate groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Similar structure but with a butanone group instead of a butenyl and undecenoate ester.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an ethan-1-ol group instead of a butenyl and undecenoate ester.

    3-(1,3-Benzodioxol-5-yl)propenal: Features a propenal group instead of a butenyl and undecenoate ester.

Uniqueness

1-(2H-1,3-Benzodioxol-5-YL)but-3-EN-1-YL undec-10-enoate is unique due to its combination of a benzodioxole ring, a butenyl group, and an undecenoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5434-18-4

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)but-3-enyl undec-10-enoate

InChI

InChI=1S/C22H30O4/c1-3-5-6-7-8-9-10-11-13-22(23)26-19(12-4-2)18-14-15-20-21(16-18)25-17-24-20/h3-4,14-16,19H,1-2,5-13,17H2

InChI Key

KXXBORXYWJRZAX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OC(CC=C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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